

Unraveling the Molecular Architecture: A Technical Guide to the Crystal Structure of Tetraphenylmethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetraphenylmethane**

Cat. No.: **B1200815**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the crystal structure of **tetraphenylmethane** ($C_{25}H_{20}$), a molecule of significant interest in the fields of organic chemistry, materials science, and drug design. Its unique, highly symmetric, and sterically hindered nature makes it a valuable model system for understanding non-covalent interactions and a foundational building block for the development of novel molecular architectures.

Crystallographic Data Summary

The crystal structure of **tetraphenylmethane** has been well-established through single-crystal X-ray diffraction studies. The compound crystallizes in the tetragonal system, and its crystallographic data, as refined by Robbins et al. (1975), are summarized in the table below. To date, no other polymorphs have been reported in the literature.

Parameter	Value
Crystal System	Tetragonal
Space Group	P-421c
Unit Cell Dimensions	$a = 10.896 \text{ \AA}$
	$b = 10.896 \text{ \AA}$
	$c = 7.280 \text{ \AA}$
	$\alpha = 90^\circ$
	$\beta = 90^\circ$
	$\gamma = 90^\circ$
Molecules per Unit Cell (Z)	2
Temperature	20 °C

Molecular Geometry and Bond Parameters

The central carbon atom in **tetraphenylmethane** is sp^3 -hybridized, bonded to four phenyl groups in a tetrahedral arrangement. The steric hindrance imposed by the bulky phenyl groups leads to a propeller-like conformation. Key bond lengths and angles are presented below.

Bond/Angle	Value
Central C-C Bond Length	1.553 \AA
Phenyl C-C Bond Length (mean)	1.393 \AA
Central Valence Angles	106.7° and 110.9°

Experimental Protocols

The determination of the crystal structure of **tetraphenylmethane** involves a series of well-defined experimental procedures. The following is a generalized protocol based on standard single-crystal X-ray diffraction techniques.

Crystal Growth

High-quality single crystals of **tetraphenylmethane** are paramount for successful X-ray diffraction analysis. A common method for obtaining suitable crystals is through slow evaporation of a saturated solution.

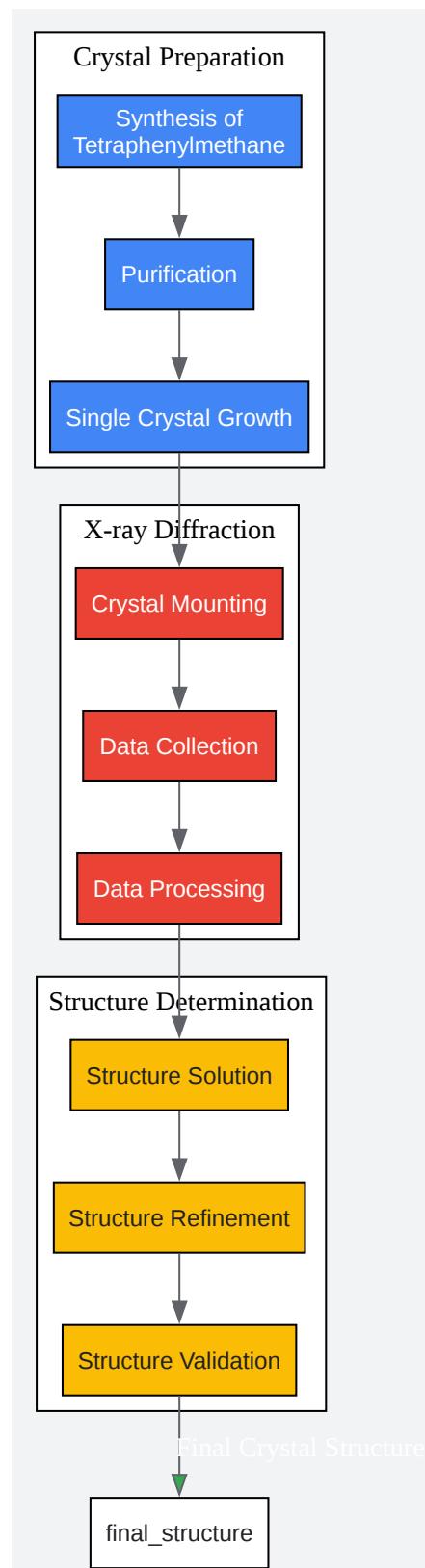
- Solvent Selection: **Tetraphenylmethane** is dissolved in a suitable solvent, such as toluene or a mixture of solvents, to create a saturated or near-saturated solution.
- Slow Evaporation: The solution is placed in a loosely covered container to allow for the slow evaporation of the solvent over several days at a constant temperature.
- Crystal Harvesting: Once well-formed, prismatic crystals of sufficient size (typically 0.1-0.3 mm in each dimension) are carefully selected and harvested from the solution.

Single-Crystal X-ray Diffraction Data Collection

Data collection is performed using a four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation) and an electronic detector.

- Crystal Mounting: A selected crystal is mounted on a goniometer head using a suitable adhesive or oil.
- Data Collection: The crystal is placed in the X-ray beam, and a series of diffraction images are collected as the crystal is rotated through a range of angles. The intensities and positions of the diffracted X-ray spots are recorded.
- Data Processing: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz and polarization effects, and absorption. This process yields a set of unique reflection intensities.

Structure Solution and Refinement


The processed diffraction data is used to solve and refine the crystal structure.

- Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

- **Structure Refinement:** The atomic coordinates and thermal parameters are refined using a least-squares minimization algorithm to achieve the best possible fit between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor, which should ideally be below 5%.

Visualizations

To aid in the understanding of the experimental workflow and the molecular arrangement, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the crystal structure determination of **tetraphenylmethane**.

Caption: Simplified 2D representation of **tetraphenylmethane** molecular packing.

- To cite this document: BenchChem. [Unraveling the Molecular Architecture: A Technical Guide to the Crystal Structure of Tetraphenylmethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200815#investigating-the-crystal-structure-of-tetraphenylmethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com